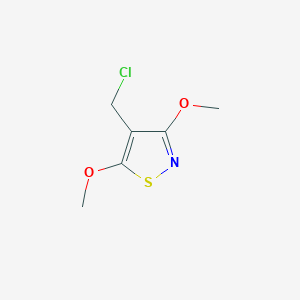
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol” is a chemical compound with the molecular weight of 169.25 . It is a powder in physical form . The IUPAC name for this compound is 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NOS/c1-5-9-6-3-2-4-7(10)8(6)11-5/h7,10H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a melting point of 88-90 degrees Celsius . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
1. Anti-Corrosion Agents
- Application : This compound is used in the synthesis of azo dyes, which are applied as anti-corrosive agents for mild steel in 1 M HCl solution .
- Method : The inhibition efficiency of the azo dyes is determined by potentiodynamic polarization technique and electrochemical impedance spectroscopic studies .
- Results : The azo dye T1 was found to be an effective inhibitor. The inhibition efficiency was increased as the concentration of the inhibitors increased and attains a maximum value of 83.81% for T1 at 2.5 ppm concentration .
2. Metal Complexes
- Application : “2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol” is used in the synthesis of metal complexes with Cu, Co, Ni, Zn, and Cd .
- Method : The metal complexes are synthesized and characterized with various spectroscopic techniques such as UV–Vis (ultraviolet–visible), FT-IR (Fourier-transform infrared spectroscopy), 1 H NMR (1 H nuclear magnetic resonance spectroscopy), TGA (thermogravimetric analysis), ESR (electron spin resonance), P-XRD (powder X-ray diffraction), mass spectrometry, SEM (scanning electron microscope), EDAX (energy-dispersive X-ray spectroscopy), VSM (vibrating sample magnetometer) and elemental analysis .
- Results : The results of this study are not specified in the source .
3. Therapeutic Agents
- Application : Benzothiazole-related molecules, which include “2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol”, have been identified as potential candidates for the development of novel therapeutic agents .
- Method : These compounds are synthesized and then tested for a wide range of biological activities .
- Results : These compounds have shown promising results in antiviral, anticancer, antimicrobial, anticonvulsant, antimalarial, anti-tubercular, anthelmintic, analgesic, anti-diabetic, fungicidal, and anti-inflammatory activities .
4. Synthesis of Other Heterocyclic Compounds
- Application : Mercapto-1,2,4-triazoles, which can be synthesized from benzothiazole derivatives, are used in the synthesis of other heterocyclic compounds .
- Method : These compounds undergo different types of reactions in the presence of various reagents to yield other heterocyclic compounds .
- Results : The resulting compounds include thiazolo-triazoles, triazolo-thiadiazoles, triazolo-thiazines, triazolo-thiazepines, and triazolo-thiadiazines .
5. Chemical Building Blocks
- Application : This compound is used as a building block in the synthesis of various organic compounds .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .
- Results : The outcomes obtained would also depend on the specific synthesis .
6. Synthesis of Azo Dyes
Safety And Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-5-9-6-3-2-4-7(10)8(6)11-5/h7,10H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMWSMYTTSJLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(CCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol | |
CAS RN |
134767-55-8 |
Source


|
| Record name | 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2771756.png)
![5,7-Dichlorobenzo[d]oxazol-2(3H)-one](/img/structure/B2771758.png)

![N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide](/img/structure/B2771760.png)

![N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2771767.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2771768.png)
![1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2771769.png)


![3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2771774.png)


![1-(4-Methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2771778.png)